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Compound of Interest

N-(3-chlorophenyl)pyridine-3-
Compound Name:
carboxamide

Cat. No.: B3869574

Get Quote

Executive Summary & Molecular Profile

N-(3-chlorophenyl)pyridine-3-carboxamide represents a critical pharmacophore in medicinal
chemistry, functioning as a "privileged scaffold" in kinase inhibitor design (e.g., the linker region
of Sorafenib). Its crystal structure is of particular interest to solid-state chemists due to the

competition between two dominant hydrogen-bonding synthons: the amide-amide
homosynthon and the amide-pyridine heterosynthon.
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Property Specification

IUPAC Name N-(3-chlorophenyl)pyridine-3-carboxamide
Formula C12H9CIN20

Molecular Weight 232.66 g/mol

Key Substructure Nicotinamide core + meta-chloroaniline
Primary Application Kinase inhibitor fragment, Co-crystal former

) Competitive Hydrogen Bonding (Amide-Amide
Solid-State Feature ] o
vs. Amide-Pyridine)

Crystal Structure Analysis
The "Isomer Grid" Context

Recent crystallographic studies (specifically the 3x3 isomer grid analysis of N-
(chlorophenyl)pyridinecarboxamides) have elucidated the structural behavior of this specific
molecule (often coded as NmoCl: Nicotinoyl-meta-ortho/para-Chloro).[1]

Unlike many pyridine-carboxamides that form infinite chains via N—H---N(pyridine) interactions,
the meta-chloro derivative exhibits a distinct preference for amide---amide intermolecular
interactions.[2][3][4]

Unit Cell & Packing Motifs

While specific lattice parameters vary slightly by solvent and temperature, the definitive
structural class is characterized by the following parameters derived from the NmoCl
archetype:

e Crystal System: Monaoclinic
e Space Group:

(Centrosymmetric)

e Z (Molecules per unit cell): 4
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» Conformation: The molecule adopts a non-planar conformation.[5] The dihedral angle
between the pyridine ring and the phenyl ring typically ranges between 30° and 60°, driven
by steric repulsion between the amide oxygen and the ortho-hydrogens of the phenyl ring.

Supramolecular Synthons (The "Interaction Landscape")

The stability of the crystal lattice is governed by the competition between two motifs. In N-(3-
chlorophenyl)pyridine-3-carboxamide, the steric influence of the meta-chlorine atom shifts
the energy balance, favoring localized dimers or specific chain geometries over the standard
catemers found in the para-isomers.

Dominant Interactions:
e Primary H-Bond:

(forming
dimers or
chains).

e Secondary Interaction: Weak

halogen bonds and

stacking between the electron-deficient pyridine ring and the electron-rich phenyl ring.

Visualization of Structural Logic

The following diagram illustrates the competitive pathway between the two primary
crystallization motifs (Synthons) and the synthesis workflow.
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Caption: Logical flow of supramolecular assembly. The meta-chloro substituent sterically
influences the packing, favoring amide-amide interactions over the pyridine-nitrogen acceptor
motif.

Experimental Protocols
Synthesis (Schotten-Baumann Acylation)

This protocol ensures high purity suitable for single-crystal growth.
Reagents:

¢ Nicotinoyl chloride hydrochloride (1.0 eq)

e 3-Chloroaniline (1.1 eq)

o Triethylamine (EtsN) (2.5 eq) or Pyridine (solvent/base)
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e Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

o Preparation: Dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (20 mL) containing EtsN

(25 mmol) in a round-bottom flask under ngcontent-ng-c3932382896=""_nghost-ng-

€1874552323="" class="inline ng-star-inserted">

atmosphere. Cool to 0°C.

o Addition: Dropwise add a solution of nicotinoyl chloride (10 mmol) in DCM (10 mL) over 30
minutes. The exotherm must be controlled to prevent impurity formation.

e Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4—6 hours.
Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

o Work-up: Quench with water. Wash the organic layer with saturated ngcontent-ng-
€3932382896=""_nghost-ng-c1874552323="" class="inline ng-star-inserted">

(to remove acid) and brine. Dry over anhydrous

[6]

Isolation: Evaporate solvent under reduced pressure to yield the crude off-white solid.

Crystallization for X-Ray Diffraction

To obtain diffraction-quality single crystals (block or prism morphology):

e Solvent Selection: Use Ethanol or Methanol/Water (9:1). The high polarity favors the
separation of the amide-amide synthons.

e Technique: Slow evaporation at room temperature.

o Protocol: Dissolve 50 mg of purified compound in 5 mL of warm ethanol. Filter through a 0.45
um PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and leave
undisturbed in a vibration-free environment for 3-5 days.

Characterization Data Summary
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When validating your synthesized crystal, compare against these standard values:

Technique Expected SignallFeature Structural Insight
Confirms amide formation and
1H NMR (DMSO-ds) 10.5 (s, 1H, NH), 9.1 (d, 1H, _
Pyr-H2) purity.
3300 cm~1 (N-H str), 1660 Shift in C=0 indicates H-
IR Spectroscopy ~ .
cm~1 (C=0 str) bonding strength.

] ] Sharp endotherm confirms
DSC (Thermal) Melting Point: 138-142°C o
crystallinity (Form ).

- Confirms the meta-substitution
SC-XRD Monoclinic, . .
packing motif.

Pharmaceutical Relevance
Fragment-Based Drug Discovery (FBDD)

This molecule is not just a crystallographic curiosity; it is a Type Il Kinase Inhibitor scaffold.

e Mechanism: The pyridine nitrogen acts as a hinge binder (acceptor), while the amide NH
acts as a donor to the Glu residue in the kinase ATP-binding pocket.

o Sorafenib Connection: The N-(4-chloro-3-(trifluoromethyl)phenyl) moiety in Sorafenib is a
structural homologue. The 3-chloro group in the title compound mimics the hydrophobic
interactions required for the "DFG-out" kinase conformation.

Co-Crystal Engineering

Because the pyridine ring remains unprotonated in the neutral crystal, it is an excellent
candidate for pharmaceutical co-crystallization with carboxylic acid drugs (e.g., Ibuprofen,
Naproxen) to improve their solubility. The pyridine nitrogen remains available to accept a proton
from the acid co-former.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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